2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione
Overview
Description
2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is known for its unique structure, which includes an oxetane ring and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione typically involves the reaction of 3-methyl-3-oxetanemethanol with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxetane ring and isoindole-1,3-dione moiety can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The oxetane ring and isoindole-1,3-dione moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate metabolic pathways, enzyme activity, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: A precursor in the synthesis of 2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione.
Isoindole-1,3-dione derivatives: Compounds with similar structures but different substituents on the isoindole-1,3-dione moiety.
Uniqueness
This compound is unique due to the presence of both an oxetane ring and an isoindole-1,3-dione moiety in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[(3-methyloxetan-3-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(7-17-8-13)6-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURDIDJVEDPPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448875 | |
Record name | 2-[(3-Methyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153004-74-1 | |
Record name | 2-[(3-Methyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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